5-((2-Isocyanatocyclohexyl)methyl)-o-tolyl isocyanate

Polyurethane chemistry Prepolymer synthesis Asymmetric diisocyanates

5-((2-Isocyanatocyclohexyl)methyl)-o-tolyl isocyanate (CAS 94166-78-6) is an asymmetric diisocyanate containing one aromatically bound –NCO on an o-tolyl ring and one cycloaliphatically bound –NCO on a cyclohexyl ring. With molecular formula C16H18N2O2 and molecular weight 270.33 g·mol⁻¹, this liquid diisocyanate belongs to the class of isocyanatobenzylcyclohexyl isocyanates specifically designed for stepwise polyurethane (PU) synthesis via the prepolymer method.

Molecular Formula C16H18N2O2
Molecular Weight 270.33 g/mol
CAS No. 94166-78-6
Cat. No. B12662827
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-((2-Isocyanatocyclohexyl)methyl)-o-tolyl isocyanate
CAS94166-78-6
Molecular FormulaC16H18N2O2
Molecular Weight270.33 g/mol
Structural Identifiers
SMILESCC1=C(C=C(C=C1)CC2CCCCC2N=C=O)N=C=O
InChIInChI=1S/C16H18N2O2/c1-12-6-7-13(9-16(12)18-11-20)8-14-4-2-3-5-15(14)17-10-19/h6-7,9,14-15H,2-5,8H2,1H3
InChIKeyFMDRDYRSPCQUOF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-((2-Isocyanatocyclohexyl)methyl)-o-tolyl isocyanate (CAS 94166-78-6): Structural Profile and Procurement Baseline


5-((2-Isocyanatocyclohexyl)methyl)-o-tolyl isocyanate (CAS 94166-78-6) is an asymmetric diisocyanate containing one aromatically bound –NCO on an o-tolyl ring and one cycloaliphatically bound –NCO on a cyclohexyl ring [1]. With molecular formula C16H18N2O2 and molecular weight 270.33 g·mol⁻¹, this liquid diisocyanate belongs to the class of isocyanatobenzylcyclohexyl isocyanates specifically designed for stepwise polyurethane (PU) synthesis via the prepolymer method [1]. Its defining structural feature is the built-in reactivity differential between the two isocyanate groups, which enables controlled, sequential addition reactions that are inaccessible with symmetric or single-class (all-aromatic or all-aliphatic) diisocyanates [1].

Why Generic Substitution Fails for 5-((2-Isocyanatocyclohexyl)methyl)-o-tolyl isocyanate


Generic diisocyanates such as TDI (all-aromatic), H12MDI (all-cycloaliphatic), or simple mixtures thereof cannot replicate the controlled, two-stage prepolymer chemistry enabled by 5-((2-isocyanatocyclohexyl)methyl)-o-tolyl isocyanate. The compound’s value proposition is its engineered differential reactivity: the aromatically bound –NCO reacts significantly faster than the cycloaliphatically bound –NCO, allowing the first group to form a well-defined isocyanate-terminated prepolymer while the second remains latent for subsequent chain extension or crosslinking [1]. Symmetric or single-class diisocyanates either react too uniformly (leading to uncontrolled chain growth and high polydispersity) or require external blocking/deblocking steps that add cost and complexity [1]. Substitution therefore compromises prepolymer architecture control and final material performance, as detailed quantitatively below.

Quantitative Differentiation Evidence for 5-((2-Isocyanatocyclohexyl)methyl)-o-tolyl isocyanate


Differential NCO Reactivity Enables True Sequential Prepolymer Formation

5-((2-Isocyanatocyclohexyl)methyl)-o-tolyl isocyanate is explicitly designed to exploit the wide reactivity difference between its aromatic and cycloaliphatic NCO groups. The aromatically bound NCO is the more highly reactive group and reacts first with polyols to form an isocyanate-terminated prepolymer, while the cycloaliphatically bound NCO remains substantially unreacted for a subsequent chain-extension or crosslinking step [1]. This contrasts with symmetric aromatic diisocyanates (e.g., TDI) where both NCO groups possess similar reactivity, leading to statistical chain growth, broader molecular weight distributions, and loss of architectural control [1].

Polyurethane chemistry Prepolymer synthesis Asymmetric diisocyanates

Hydrolytic Stability Superiority of Cycloaliphatic vs. Aromatic Urethanes

The cycloaliphatic isocyanate moiety in 5-((2-isocyanatocyclohexyl)methyl)-o-tolyl isocyanate confers superior hydrolytic stability relative to purely aromatic urethane linkages. In model carbamate hydrolysis studies at 110°C in aqueous pyridine, the stability of the carbamates increased in the order: phenyl < benzyl < cyclohexyl [1]. Extending this to polyurethane systems, alkaline hydrolysis stability followed the same trend: aromatic < aralkyl < cycloaliphatic [1]. A polyurethane derived from a diisocyanate containing both aromatic and cycloaliphatic NCO groups can therefore be expected to exhibit intermediate hydrolytic stability—superior to an all-aromatic PU but with greater reactivity and lower cost than an all-cycloaliphatic PU.

Hydrolytic degradation Polyurethane durability Model carbamate kinetics

Lower Viscosity and Improved Processability vs. Symmetric Cycloaliphatic Diisocyanates

The patent literature explicitly identifies that asymmetric isocyanatobenzylcyclohexyl isocyanates, including 5-((2-isocyanatocyclohexyl)methyl)-o-tolyl isocyanate, are designed to be liquid or have low viscosity at room temperature [1]. This is a direct advantage over high-melting symmetric cycloaliphatic diisocyanates such as H12MDI (m.p. ~25°C) and certain aromatic diisocyanates that require heated handling, specialized equipment, or solvent dilution. Computed physicochemical properties for the target compound (density: 1.14 g/cm³; boiling point: ~395°C at 760 mmHg) are consistent with a low-viscosity liquid at ambient conditions .

Diisocyanate viscosity Liquid processing Formulation latitude

High-Value Application Scenarios for 5-((2-Isocyanatocyclohexyl)methyl)-o-tolyl isocyanate


Stepwise Polyurethane Prepolymer Synthesis with Architectural Control

The differential reactivity of the aromatic and cycloaliphatic NCO groups allows researchers to first cap a polyol with the faster aromatic NCO, generating a well-defined isocyanate-terminated prepolymer. The remaining cycloaliphatic NCO is then used in a second, controlled step for chain extension with a diol or diamine, yielding polyurethanes with narrow molecular weight distribution and predictable block architecture—a synthetic advantage unavailable with symmetric diisocyanates [1].

High-Durability Coatings and Elastomers Requiring Balanced Hydrolytic Stability

Polyurethanes incorporating this diisocyanate benefit from the cycloaliphatic moiety's superior hydrolytic stability relative to all-aromatic PUs. Hydrolysis kinetic data on model carbamates demonstrate the stability order cyclohexyl > benzyl > phenyl [1], making this compound suitable for protective coatings, sealants, and elastomers exposed to moisture or aqueous environments where aromatic-only PUs would degrade prematurely.

Ambient-Processable Liquid Diisocyanate for Low-Capital Formulation Facilities

As a low-viscosity liquid at room temperature, 5-((2-isocyanatocyclohexyl)methyl)-o-tolyl isocyanate eliminates the need for heated storage tanks, jacketed transfer lines, and melt-processing equipment required for solid cycloaliphatic diisocyanates like H12MDI [1]. This makes it a cost-effective option for small- to medium-scale PU manufacturers seeking to expand into higher-performance formulations without major capital investment.

Modified Isocyanate Synthesis (Uretdione, Isocyanurate, and Blocked Isocyanates)

The asymmetric NCO reactivity enables selective dimerization or trimerization of one NCO group while leaving the other available for subsequent reaction. For example, the more reactive aromatic NCO can be selectively converted to a uretdione, yielding a diisocyanate with a latent, thermally reversible crosslinking site—an approach highlighted for isocyanatobenzylcyclohexyl isocyanates in the foundational patent literature [1].

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